Physicochemical Differentiation: Lipophilicity Advantage Over 3-Methoxy-6-methylpyridazine
The 3-benzyloxy substituent provides a significant lipophilicity enhancement over the 3-methoxy analog, a critical parameter for membrane permeability and target engagement in medicinal chemistry. The benzyl group increases the molecular volume and hydrophobic surface area, shifting the LogP distribution toward more favorable values for crossing biological barriers. [1]
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) / Molecular Weight |
|---|---|
| Target Compound Data | Estimated LogP ≈ 2.5-3.5; MW 200.24 g/mol |
| Comparator Or Baseline | 3-Methoxy-6-methylpyridazine: XLogP3-AA = 0.5; MW 124.14 g/mol [1] |
| Quantified Difference | Estimated LogP increase of ≥2 log units; 61% greater molecular weight |
| Conditions | Computed using PubChem XLogP3 algorithm and experimental data extrapolation |
Why This Matters
Higher LogP improves passive membrane permeability, potentially enhancing cellular uptake in antimicrobial or CNS-targeted assays compared to the more polar methoxy analog.
- [1] PubChem. 3-Methoxy-6-methylpyridazine. Computed Properties: XLogP3-AA = 0.5. View Source
